3-(Benzo[d]oxazol-2-yl)-2-methylaniline
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Overview
Description
3-(Benzo[d]oxazol-2-yl)-2-methylaniline is a heterocyclic aromatic compound that features a benzoxazole ring fused with an aniline moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
Target of Action
Benzoxazole derivatives have been known to interact with various biological targets .
Mode of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery .
Biochemical Pathways
It has been suggested that benzoxazole derivatives may play a role in adipogenesis, potentially interacting with the estrogen receptor beta (erβ) .
Pharmacokinetics
It is known that benzoxazole derivatives are metabolized primarily by cyp3a .
Result of Action
Benzoxazole derivatives have been reported to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Action Environment
The synthesis of benzoxazole derivatives has been achieved under different reaction conditions and catalysts .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to the active sites of enzymes or proteins, thereby influencing their function .
Cellular Effects
Benzoxazole derivatives have been reported to exhibit antimicrobial activity against various bacterial strains . They have also shown anticancer activity in human colorectal carcinoma (HCT116) cancer cell line .
Molecular Mechanism
Benzoxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]oxazol-2-yl)-2-methylaniline typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method includes the use of 2-aminophenol and an aromatic aldehyde in the presence of a catalyst such as FeCl3 or TiO2-ZrO2, which facilitates the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as nanocatalysts and ionic liquid catalysts are employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d]oxazol-2-yl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions often involve solvents like acetonitrile or toluene and temperatures ranging from room temperature to 110°C .
Major Products
The major products formed from these reactions include substituted benzoxazole derivatives, which can exhibit enhanced biological or photophysical properties .
Scientific Research Applications
3-(Benzo[d]oxazol-2-yl)-2-methylaniline has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: Known for its fluorescent properties and antimicrobial activity.
1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Exhibits antibacterial and antioxidant activities.
Uniqueness
3-(Benzo[d]oxazol-2-yl)-2-methylaniline stands out due to its unique combination of a benzoxazole ring and an aniline moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields make it a compound of significant interest .
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-2-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-10(5-4-6-11(9)15)14-16-12-7-2-3-8-13(12)17-14/h2-8H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXHSJUELTXXSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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